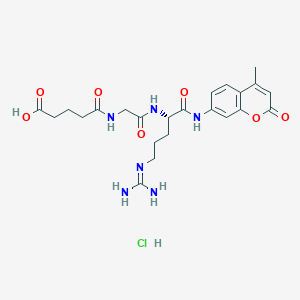
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) is a synthetic compound known for its use as a fluorogenic substrate. It is commonly utilized in biochemical assays to measure enzyme activity, particularly for enzymes like urokinase and elastase . The compound has a molecular formula of C23H30N6O7•HCl and a molecular weight of 538.98 g/mol .
准备方法
The synthesis of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves multiple steps:
Synthesis of Glutaryl-glycyl-L-arginine: This step involves the coupling of glutaryl chloride with glycyl-L-arginine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dimethylformamide (DMF).
Coupling with 7-amido-4-methylcoumarin: The intermediate product is then reacted with 7-amido-4-methylcoumarin in the presence of a base like triethylamine to form the final compound.
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) undergoes various chemical reactions:
Oxidation and Reduction: While the compound itself is stable, its intermediates or degradation products may undergo oxidation or reduction reactions under certain conditions.
Substitution Reactions: The amide and ester groups in the compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and coupling reagents like DCC. The major products formed from these reactions are typically the hydrolyzed fragments of the compound .
科学研究应用
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) has diverse applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to measure the activity of proteolytic enzymes such as urokinase and elastase.
Chemistry: It serves as a model compound in studies of enzyme kinetics and mechanism of action.
Industry: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
作用机制
The mechanism of action of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves its hydrolysis by specific enzymes. For instance, urokinase cleaves the compound at the arginine residue, releasing 7-amido-4-methylcoumarin, which is fluorescent. This fluorescence can be quantitatively measured, providing insights into enzyme activity . The molecular targets include proteolytic enzymes, and the pathways involved are primarily those related to enzyme-substrate interactions .
相似化合物的比较
Similar compounds to L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) include:
L-Arginine-7-amido-4-methylcoumarin hydrochloride: This compound is a substrate for cathepsin H but not for cathepsin L and B.
N-L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci): Another fluorogenic substrate with similar applications.
The uniqueness of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) lies in its specific substrate properties for enzymes like urokinase and elastase, making it highly valuable in biochemical assays .
属性
分子式 |
C23H31ClN6O7 |
|---|---|
分子量 |
539 g/mol |
IUPAC 名称 |
5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H/t16-;/m0./s1 |
InChI 键 |
JSJHBZGTMAWMAP-NTISSMGPSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
序列 |
GR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)






![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)


![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)



